Isoamyl 2-cyanoacrylate
Description
Overview of Cyanoacrylate Chemistry and Derivatives
Cyanoacrylates are a class of fast-acting adhesives, often referred to as "super glues" or "instant adhesives". pcbiochemres.com They are vinyl monomers with the general chemical formula CH₂=C(CN)COOR, where 'R' represents an alkyl group. pcbiochemres.com The key to their adhesive properties lies in the presence of two electron-withdrawing groups: a nitrile (CN) and an ester (COOR) group, attached to the same carbon atom of a carbon-carbon double bond. raajournal.combris.ac.uk This electronic configuration makes the double bond highly susceptible to nucleophilic attack, leading to rapid anionic polymerization. bris.ac.uk
The polymerization process is typically initiated by weak bases, such as the trace amounts of water or alcohols present on most surfaces. pcbiochemres.com The initiation step involves the addition of a nucleophile to the β-carbon of the cyanoacrylate monomer, which results in the formation of a carbanion. This carbanion then rapidly attacks another monomer, propagating a polymer chain. pcbiochemres.com This polymerization is highly exothermic, releasing significant heat. pcbiochemres.com
The synthesis of cyanoacrylate monomers is often achieved through the Knoevenagel condensation of an alkyl cyanoacetate (B8463686) with formaldehyde (B43269). pcbiochemres.combris.ac.uk This reaction initially forms a polymer that is then "cracked" or depolymerized to yield the liquid monomer. bris.ac.uk
A variety of cyanoacrylate derivatives exist, distinguished by the 'R' group in the ester. pcbiochemres.com Common examples include methyl 2-cyanoacrylate, ethyl 2-cyanoacrylate, and n-butyl cyanoacrylate. pcbiochemres.comwikipedia.org The nature of this alkyl group significantly influences the properties of both the monomer and the resulting polymer, including polymerization speed, bond strength, flexibility, and biocompatibility. raajournal.comwikipedia.org
Distinctive Structural Characteristics of Isoamyl 2-Cyanoacrylate within the Cyanoacrylate Family
This compound, also known as isopentyl 2-cyanoacrylate, has the chemical formula C₉H₁₃NO₂. nih.gov Its defining feature is the isoamyl (or isopentyl) group, a five-carbon branched alkyl chain, attached to the ester functional group. researchgate.net This structure distinguishes it from other common cyanoacrylates like the shorter-chain methyl and ethyl esters, and the linear-chain n-butyl ester. pcbiochemres.comctdt.co.in
The presence of the bulkier isoamyl group has several important consequences for the compound's properties:
Polymerization Rate: While still rapid, the polymerization of this compound can be slower compared to shorter-chain derivatives due to the steric hindrance of the larger alkyl group.
Flexibility: The longer, branched alkyl chain generally imparts greater flexibility to the resulting polymer compared to the more brittle polymers formed from methyl or ethyl cyanoacrylates. wikipedia.org
Biocompatibility: Longer alkyl chains in cyanoacrylates tend to lead to slower degradation of the polymer and a less intense inflammatory response in biological tissues. researchgate.netctdt.co.in The degradation products, formaldehyde and a cyanoacetate ester, are formed more slowly from polymers with longer side chains. researchgate.netannalsofdentalspecialty.net.in
In-vitro studies have indicated that this compound has a lower bond strength compared to n-butyl cyanoacrylate. irispublishers.com
Table 1: Comparison of Properties of Common Cyanoacrylate Esters
| Feature | Methyl 2-Cyanoacrylate | Ethyl 2-Cyanoacrylate | n-Butyl 2-Cyanoacrylate | This compound | Octyl 2-Cyanoacrylate |
| Alkyl Group | Methyl (-CH₃) | Ethyl (-C₂H₅) | n-Butyl (-C₄H₉) | Isoamyl (-C₅H₁₁) | Octyl (-C₈H₁₇) |
| Polymer Brittleness | High | High | Moderate | Lower | Low |
| Curing Speed | Very Fast | Fast | Moderate | Moderate | Slower |
| Flexibility | Low | Low | Moderate | Higher | High |
This table provides a generalized comparison. Specific properties can be influenced by formulation additives.
Fundamental Research Questions and Theoretical Frameworks in this compound Science
The unique properties of this compound have prompted specific lines of scientific inquiry, primarily centered around its potential applications and the fundamental understanding of its behavior.
Key Research Questions:
Polymerization Kinetics and Control: A significant area of research focuses on understanding and controlling the polymerization of cyanoacrylates. rsc.org While the anionic polymerization is generally rapid and spontaneous, researchers are exploring methods for achieving controlled or "living" polymerization. rsc.orgrsc.org This would allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for advanced applications. utwente.nl The use of frustrated Lewis pairs as initiators is one such avenue being investigated to achieve this control. rsc.org
Biomechanical Interactions: Theoretical frameworks are being developed to understand how cyanoacrylate coatings interact with biological substrates like skin. nih.gov These models analyze the biomechanical protection provided by the polymer layer, considering factors like its flexural stiffness and ability to reduce frictional forces. nih.gov Such research is critical for optimizing its use in medical applications.
Comparative Efficacy in Biomedical Applications: A substantial body of research compares the performance of this compound to traditional methods of tissue closure, such as sutures. mdpi.comresearchgate.netresearchgate.net These studies evaluate parameters like wound healing, postoperative discomfort, and cosmetic outcomes. mdpi.comsurgeryscience.com For instance, some studies suggest that this compound may promote faster early healing and reduce immediate postoperative discomfort compared to silk sutures. mdpi.com
Antibacterial Properties: The potential for cyanoacrylates to inhibit bacterial growth is another area of investigation. mums.ac.ir Research has shown that this compound exhibits inhibitory effects against various oral pathogens, with some studies suggesting it is more potent than other cyanoacrylate formulations. mums.ac.ir
Theoretical Frameworks:
The primary theoretical framework underpinning cyanoacrylate science is the mechanism of anionic polymerization . pcbiochemres.com This model explains the rapid bonding capabilities of these monomers. pcbiochemres.com Research into controlled polymerization techniques is building upon this framework by introducing concepts from living polymerization, aiming to eliminate transfer and termination reactions. rsc.org In the biomechanical realm, principles of materials science and mechanics are applied to model the behavior of the polymerized cyanoacrylate film on a substrate. nih.gov
Table 2: Investigational Use of this compound
| Area of Investigation | Focus of Research | Key Findings/Observations |
| Wound Closure | Comparison with traditional sutures for closure of surgical and traumatic wounds. statperson.comnih.govnih.gov | Often results in faster closure time and comparable or better cosmetic outcomes in specific situations. surgeryscience.com May reduce postoperative pain. mdpi.comresearchgate.net |
| Periodontal Surgery | Use as a tissue adhesive for periodontal flaps. researchgate.netresearchgate.net | Can be an effective alternative to sutures, potentially improving patient comfort and ease of maintenance. researchgate.net |
| Hemostasis | Efficacy in controlling bleeding. researchgate.net | Demonstrates effective hemostatic properties. researchgate.netannalsofdentalspecialty.net.in |
| Antibacterial Activity | Inhibition of oral pathogens. mums.ac.ir | Shows potent bactericidal activity against various gram-positive and gram-negative bacteria. mums.ac.ir |
Structure
2D Structure
3D Structure
Properties
CAS No. |
19475-26-4 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-methylbutyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C9H13NO2/c1-7(2)4-5-12-9(11)8(3)6-10/h7H,3-5H2,1-2H3 |
InChI Key |
GASDVTHQNCFANM-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)C(=C)C#N |
Canonical SMILES |
CC(C)CCOC(=O)C(=C)C#N |
Other CAS No. |
19475-26-4 |
Synonyms |
isoamyl 2-cyanoacrylate isoamyl cyanoacrylate isopentyl cyanoacrylate |
Origin of Product |
United States |
Synthesis and Purity Methodologies
Established Synthetic Routes for Isoamyl 2-Cyanoacrylate Monomer
The primary route for synthesizing the this compound monomer is a multi-step process that begins with the formation of an oligomer, which is then broken down to yield the desired monomer.
The synthesis of this compound can be achieved through the esterification reaction between isoamyl alcohol (also known as isopentyl alcohol) and cyanoacrylic acid. This reaction typically proceeds under acidic conditions. However, the most common and well-documented industrial method is the Knoevenagel condensation. This involves the reaction of an alkyl cyanoacetate (B8463686)—in this case, isoamyl cyanoacetate—with a source of formaldehyde (B43269). inchem.orgraajournal.com This initial reaction does not directly yield the monomer but instead forms a low molecular weight polymer or oligomer of this compound. inchem.orggoogleapis.com The pure monomer is then obtained through a subsequent depolymerization step. inchem.orggoogleapis.com
The initial condensation reaction to form the oligomer is base-catalyzed. inchem.org Piperidine is a frequently cited catalyst for this process. google.comgoogle.comjustia.com The reaction is typically carried out in a solvent or a mixture of solvents, with examples including benzene, diglyme, ethyl acetate, and dichloroethane. google.comgoogle.comjustia.com The reaction temperature is a critical parameter, generally maintained between 30°C and 120°C, with a preferential range of 70°C to 110°C to facilitate the reaction. google.comgoogle.comjustia.com
Table 1: Reaction Conditions for Oligo-(Alkyl 2-Cyanoacrylate) Formation
| Parameter | Details | Sources |
|---|---|---|
| Reactants | Alkyl Cyanoacetate Ester, Formaldehyde | google.com, google.com, justia.com |
| Catalyst | Bases, preferably Piperidine | google.com, google.com, justia.com |
| Solvents | Ethylacetate, Diglyme, Dichloroethane, Benzene (or mixtures thereof) | google.com, google.com, justia.com |
| Temperature | 30°C - 120°C (Preferred: 70°C - 110°C) | google.com, google.com, justia.com |
Methodologies for Producing Highly Pure Alkyl 2-Cyanoacrylates
Achieving the high purity required for applications necessitates a specific purification strategy centered on the thermal cracking of a solid intermediate.
The first stage in producing high-purity monomer involves the formation of a solid oligo-(alkyl 2-cyanoacrylate). google.comgoogle.com This is accomplished by reacting an alkyl cyanoacetate ester with formaldehyde using a base catalyst in a suitable solvent mixture. google.comgoogle.comjustia.com After the reaction and azeotropic separation of water, the solvents are removed by distillation under reduced pressure. google.comgoogle.com The resulting viscous residue is then dissolved in a solvent like warm methanol (B129727) and cooled (e.g., to -18°C) to precipitate the solid oligo-(alkyl 2-cyanoacrylate), which is then separated by filtration and dried. google.comgoogle.com This solid intermediate is crucial for the subsequent high-purity generation step. google.comgoogle.com
The key to obtaining a monomer with a purity of 98-100% is the depolymerization of the previously formed solid oligomer. google.comgoogle.comjustia.com This thermal "cracking" process is conducted by heating the solid oligomer under reduced pressure. google.comgoogle.comafinitica.com The temperature for this step is typically between 100°C and 250°C, while the pressure is maintained in a range of 10 Pa to 13 kPa. google.comgoogle.comjustia.com The resulting monomeric this compound is collected via distillation. google.com
Table 2: Depolymerization Conditions for High Purity Monomer
| Parameter | Details | Sources |
|---|---|---|
| Starting Material | Solid Oligo-(Alkyl 2-Cyanoacrylate) | google.com, google.com |
| Temperature | 100°C - 250°C | google.com, google.com, justia.com |
| Pressure | 10 Pa - 13 kPa (0.1 mbar - 130 mbar) | google.com, google.com, justia.com |
| Atmosphere | Controlled, typically Sulfur Dioxide | google.com, google.com, justia.com |
| Purity Achieved | 98% - 100% | google.com, google.com, justia.com |
Depolymerization Processes for High Purity Monomer Generation
Influence of Controlled Atmosphere and Polymerization Inhibitors
The atmosphere during depolymerization is critical for achieving high purity and preventing premature re-polymerization. A process has been developed where the depolymerization is carried out under a sulfur dioxide (SO₂) atmosphere, specifically free from other common polymerization inhibitors like phosphorus pentoxide (P₂O₅) and hydroquinone (B1673460). google.comgoogle.comjustia.com This method surprisingly yields alkyl cyanoacrylates with purities exceeding 98%, often reaching between 99.00% and 100%. google.com
This contrasts with other methods where inhibitors are deliberately added. For instance, some processes describe depolymerization in the presence of P₂O₅ and hydroquinone. google.comwipo.int During subsequent purification by distillation, various inhibitors may be used to stabilize the monomer. These include anionic polymerization inhibitors (e.g., weak acids) and free-radical inhibitors (e.g., pyrogallol, p-methoxyphenol). raajournal.comafinitica.com It has also been found that using a polymerization inhibitor with a boiling point within ±12°C of the cyanoacrylate monomer can continuously prevent polymerization in the distillation system. google.com The choice of whether to exclude or include specific inhibitors during the depolymerization and purification stages is a key factor influencing the final purity and stability of the monomer. raajournal.com
Optimization of Temperature and Pressure Parameters during Depolymerization
The depolymerization of the crude oligo(this compound) is a critical step that largely determines the yield and purity of the final monomer. The process is essentially a vacuum pyrolysis, where the polymer is heated to a temperature high enough to induce chain scission and "unzipping" of the polymer back to the monomer, which is then distilled off under vacuum. The optimization of temperature and pressure is crucial to maximize the yield of the monomer while minimizing thermal decomposition and the carry-over of impurities.
Detailed research and patent literature have established specific ranges for these parameters to achieve high-purity alkyl 2-cyanoacrylates, including the isoamyl variant. acs.orgafinitica.com The depolymerization is expediently carried out at temperatures ranging from 100°C to 250°C. acs.org More preferably, the temperature is maintained between 150°C and 230°C, with the most optimal range being between 160°C and 210°C. acs.org
Concurrently, the process is conducted under a reduced pressure, which lowers the boiling point of the monomer and facilitates its distillation. The pressure is typically in the range of 10 Pascals (Pa) to 13 kilopascals (kPa). acs.org For enhanced efficiency, a pressure between 20 Pa and 700 Pa is preferred, with a more stringent range of 30 Pa to 400 Pa being most preferable. acs.orgafinitica.com An particularly preferred pressure range is between 30 and 300 Pa (0.3 to 3 mbar). acs.orgafinitica.com
It is noteworthy that in some optimized processes, the depolymerization is carried out in a sulfur dioxide atmosphere, which acts as a polymerization inhibitor for the newly formed monomer. afinitica.com This method can obviate the need for other stabilizers like hydroquinone during this stage. acs.orgafinitica.com The careful control of these parameters ensures the production of this compound with a purity of 98-100%. afinitica.com
| Parameter | General Range | Preferred Range | Most Preferred Range | Source |
|---|---|---|---|---|
| Temperature | 100 - 250 °C | 150 - 230 °C | 160 - 210 °C | acs.org |
| Pressure | 10 Pa - 13 kPa | 20 - 700 Pa | 30 - 400 Pa | acs.orgafinitica.com |
Advanced Synthetic Approaches for Modified Cyanoacrylate Derivatives (e.g., Glycolate (B3277807) Esters)
In an effort to enhance the biocompatibility and tailor the degradation profile of cyanoacrylate-based materials for biomedical applications, researchers have developed synthetic routes to modified cyanoacrylate derivatives. A notable example is the incorporation of a glycolate ester group into the cyanoacrylate structure. This modification introduces an additional, more readily hydrolyzable ester linkage, which can accelerate the biodegradation of the resulting polymer into less toxic byproducts.
An advanced synthetic approach for preparing alkyl 2-cyanoacryloyl glycolates has been developed, which diverges from the direct Knoevenagel condensation of a pre-functionalized cyanoacetate. docsity.com This multi-step synthesis involves the initial preparation of an alkyl 2-cyanoacetyl glycolate, followed by its reaction with formaldehyde and subsequent depolymerization.
The synthesis of the key intermediate, an alkyl 2-cyanoacetyl glycolate, is achieved through the esterification of an alkyl glycolate with cyanoacetic acid. docsity.com A common method for this esterification is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent like tetrahydrofuran (B95107) (THF). docsity.com The reaction mixture is typically maintained at a cool temperature (e.g., 5-10°C) during the addition of DCC. docsity.com The dicyclohexylurea byproduct is then removed by filtration. docsity.com
Once the alkyl 2-cyanoacetyl glycolate is synthesized and purified, it undergoes a Knoevenagel-type reaction with paraformaldehyde. docsity.com This condensation produces an oligomeric intermediate. The final step is the "cracking" or depolymerization of this oligomer under reduced pressure and in the presence of polymerization inhibitors like sulfur dioxide, pyrogallol, and phosphoric pentoxide, to yield the desired alkyl 2-cyanoacryloyl glycolate monomer. docsity.com This monomer is then purified by fractional distillation. docsity.com
This synthetic strategy allows for the creation of a new class of cyanoacrylate monomers with potentially improved properties for specific applications, such as tissue adhesives with more controlled degradation rates. docsity.com The properties of the final polymer, such as bond strength and biocompatibility, can be tuned by varying the alkyl group of the glycolate ester. docsity.com
| Step | Reactants | Key Reagents/Conditions | Product | Source |
|---|---|---|---|---|
| 1. Esterification | Alkyl glycolate, Cyanoacetic acid | N,N'-Dicyclohexylcarbodiimide (DCC), Tetrahydrofuran (THF) | Alkyl 2-cyanoacetyl glycolate | docsity.com |
| 2. Knoevenagel Condensation | Alkyl 2-cyanoacetyl glycolate, Paraformaldehyde | - | Oligomer of alkyl 2-cyanoacryloyl glycolate | docsity.com |
| 3. Depolymerization | Oligomer of alkyl 2-cyanoacryloyl glycolate | Reduced pressure, Heat, Sulfur dioxide, Pyrogallol, Phosphoric pentoxide | Alkyl 2-cyanoacryloyl glycolate monomer | docsity.com |
Polymerization Science of Isoamyl 2 Cyanoacrylate
Anionic Polymerization Mechanisms
Anionic polymerization is the predominant and most facile pathway for the polymerization of isoamyl 2-cyanoacrylate. mdpi.comraajournal.com This process is characterized by its rapid initiation and propagation, leading to the formation of high molecular weight polymers. nih.gov
The initiation of anionic polymerization occurs when a nucleophile attacks the electrophilic β-carbon of the carbon-carbon double bond in the this compound monomer. mdpi.comresearchgate.net This nucleophilic attack results in the breaking of the vinyl bond and the formation of a carbanion at the α-carbon. researchgate.net This newly formed carbanion is the propagating species.
The propagation phase involves a chain reaction where the carbanionic end of the growing polymer chain attacks the β-carbon of another monomer molecule. nih.govresearchgate.net This process repeats, rapidly extending the polymer chain. nih.gov The polymerization is characterized by a very fast initiation relative to the propagation step, which allows for the simultaneous growth of all polymer chains. mdpi.com This can lead to polymers with a narrow molecular weight distribution under ideal conditions. nih.gov
| Stage | Description | Key Feature |
| Initiation | A nucleophile attacks the β-carbon of the monomer, forming a carbanion at the α-carbon. mdpi.comresearchgate.net | Formation of a reactive carbanion. researchgate.net |
| Propagation | The carbanion at the end of the growing chain attacks the β-carbon of a new monomer. nih.govresearchgate.net | Rapid addition of monomer units to the polymer chain. nih.gov |
| Termination | Chain growth ceases, often through reaction with a terminating agent like a strong acid or by chain transfer. nih.govbohrium.com | Cessation of polymer chain growth. |
Anionic polymerization of this compound can be initiated by even very weak bases. raajournal.comresearchgate.net Trace amounts of moisture present on surfaces or in the atmosphere are sufficient to initiate the process. mdpi.compcbiochemres.com The hydroxyl ions (OH⁻) from water act as the nucleophilic initiator. mdpi.comnih.gov
Other weak bases, such as alcohols, amines, and phosphines, can also effectively initiate polymerization. mdpi.comgoogle.com In the context of biological applications, amino acids and proteins can also serve as initiators. researchgate.netresearchgate.net This high sensitivity to weak bases is a defining characteristic of cyanoacrylate polymerization and is the basis for their use as "instant" adhesives, as they readily polymerize upon contact with most surfaces. mdpi.comslideshare.net
The presence of the strong electron-withdrawing nitrile (-CN) and isoamyl ester (-COOCH₂CH₂CH(CH₃)₂) groups on the α-carbon is crucial to the high reactivity of this compound. mdpi.comraajournal.com These groups effectively stabilize the negative charge of the carbanion formed during initiation and propagation through resonance. mdpi.comnih.gov This resonance stabilization delocalizes the negative charge, making the carbanion a more stable and thus more readily formed species. raajournal.com
This stabilization of the propagating carbanion, combined with the high electrophilicity of the β-carbon, makes the monomer exceptionally reactive towards nucleophilic attack. mdpi.comnih.gov The stability of the carbanion directly influences the rate of polymerization; a more stable carbanion leads to a faster reaction. raajournal.com
Radical Polymerization Studies
While anionic polymerization is the more common and spontaneous pathway, this compound can also undergo radical polymerization. mdpi.combohrium.com This process is generally more difficult to initiate and requires specific conditions to suppress the competing anionic polymerization. mdpi.comdntb.gov.ua
For radical polymerization to occur, anionic polymerization must be effectively inhibited. mdpi.comafinitica.com This is typically achieved by creating acidic conditions, as acids will quench the anionic initiators and propagating species. bohrium.com With anionic polymerization suppressed, radical initiators can be used to induce polymerization.
Commonly used radical initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). mdpi.com The polymerization is typically carried out in bulk or in solution, with careful exclusion of moisture and other basic impurities that could trigger anionic polymerization. raajournal.com The choice of solvent is also important, as some solvents can participate in chain transfer reactions or may contain impurities that inhibit radical polymerization. mdpi.com
Kinetic studies of the radical polymerization of cyanoacrylates have been conducted to determine key parameters such as the rate coefficients for propagation (kₚ) and termination (kₜ). These studies are often challenging due to the monomer's inherent tendency towards anionic polymerization. mdpi.com
For ethyl 2-cyanoacrylate, a close analog of this compound, the propagation rate coefficient (kₚ) has been determined to be significantly higher than that of other common monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656) (St). mdpi.com For instance, at 30°C, the kₚ for ethyl 2-cyanoacrylate was found to be 1622 L·mol⁻¹·s⁻¹ in the presence of acetic acid as an anionic inhibitor. mdpi.comafinitica.com The termination rate coefficient (kₜ) was also found to be high, on the order of 4 x 10⁸ L·mol⁻¹·s⁻¹. mdpi.comafinitica.com It is expected that this compound would exhibit similar kinetic behavior.
| Parameter | Value for Ethyl 2-Cyanoacrylate (at 30°C) | Reference |
| Propagation Rate Coefficient (kₚ) | 1622 L·mol⁻¹·s⁻¹ (with acetic acid) | mdpi.comafinitica.com |
| Termination Rate Coefficient (kₜ) | 4.11 x 10⁸ L·mol⁻¹·s⁻¹ (with acetic acid) | mdpi.comafinitica.com |
| Propagation Rate Coefficient (kₚ) | 1610 L·mol⁻¹·s⁻¹ (with 1,3-propanesultone) | mdpi.comafinitica.com |
| Termination Rate Coefficient (kₜ) | 4.04 x 10⁸ L·mol⁻¹·s⁻¹ (with 1,3-propanesultone) | mdpi.comafinitica.com |
The high reactivity of the cyanoacrylate monomer, regardless of the attacking polymer radical, is attributed to a transition state that is greatly stabilized by both the ester and cyano groups. afinitica.com
Factors Influencing Polymerization Kinetics and Curing Characteristics
The length and structure of the alkyl side chain in 2-cyanoacrylate monomers have a pronounced effect on their polymerization kinetics. raajournal.come-coretvasa.cz Generally, as the length of the alkyl side chain increases, the rate of polymerization tends to decrease. raajournal.com This trend is observed in both homogeneous and heterogeneous polymerization systems. For example, in a homogeneous system, the polymerization rate follows the order: isopropyl < isobutyl < butyl < ethyl < methyl. raajournal.com A similar, though slightly different, order is seen in heterogeneous systems: isopropyl < isobutyl < ethyl < butyl < methyl. raajournal.com
This effect can be attributed to several factors. Longer alkyl chains can introduce steric hindrance, which may impede the approach of the monomer to the growing polymer chain. Additionally, the electron-donating or -withdrawing nature of the alkyl group can influence the reactivity of the monomer.
The side chain also impacts the properties of the resulting polymer. Longer or more complex alkyl chains lead to polymers with higher elasticity, while shorter chains result in stronger but more brittle polymers. e-coretvasa.cznih.govafinitica.com For instance, this compound, with its five-carbon branched chain, is expected to have a slower polymerization rate compared to shorter-chain analogs like ethyl or butyl cyanoacrylate. This slower curing can be advantageous in certain applications where more time is needed for positioning.
The curing of this compound is significantly influenced by environmental conditions, particularly temperature and humidity. aronalpha.netpermabond.compcbiochemres.com
Temperature: The polymerization of cyanoacrylates is an exothermic process, meaning it releases heat. nih.govpcbiochemres.com An increase in ambient temperature accelerates the curing speed. aronalpha.netpcbiochemres.com A general rule of thumb is that for every 10°C rise in temperature, the reaction rate approximately doubles. aronalpha.net Conversely, a decrease in temperature will slow down the curing process. aronalpha.net This temperature dependence is a critical factor in controlling the application and setting time of the adhesive.
Humidity: Moisture is a primary initiator for the anionic polymerization of cyanoacrylates. permabond.compcbiochemres.com The hydroxyl ions present in water act as a catalyst, triggering the rapid polymerization process. pcbiochemres.com Therefore, the level of humidity in the surrounding environment plays a crucial role in the curing dynamics. aronalpha.netpermabond.com Higher humidity levels provide more moisture to initiate polymerization, leading to faster curing times. aronalpha.net In contrast, low humidity can significantly slow down the cure speed. aronalpha.net For consistent and reliable bonding, maintaining a consistent relative humidity is important. permabond.com
The nature of the substrate on which this compound is applied has a profound impact on the initiation and propagation of polymerization. nih.govpermabond.com The polymerization is typically initiated by weak bases or moisture present on the surface of the substrate. nih.govpermabond.com
Different materials possess varying levels of surface moisture and basicity, which in turn affects the curing speed. Porous substrates, for example, can absorb the adhesive, and if they are also acidic, they can inhibit the polymerization process. permabond.com In such cases, the use of a chemical accelerator may be necessary to ensure proper curing. permabond.com Accelerators are typically basic solutions that can be applied to the surface before the adhesive to promote faster polymerization. permabond.com
The chemical composition of the substrate can also directly influence the polymerization. Surfaces with higher concentrations of basic or nucleophilic groups will initiate polymerization more rapidly. researchgate.net For instance, biological tissues, which are rich in water and amino acids, provide a highly favorable environment for the rapid polymerization of cyanoacrylates. researchgate.net Conversely, acidic surfaces can neutralize the initiators and slow down or even prevent polymerization. nih.gov Surface treatments, such as cleaning with solvents or plasma treatment, can be employed to remove contaminants and modify the surface chemistry to enhance adhesion and promote consistent polymerization. pcbiochemres.com
Polymer Structure and Network Formation
The polymerization of standard alkyl 2-cyanoacrylates, including this compound, typically results in the formation of linear, thermoplastic polymers. researchgate.netresearchgate.net The primary reaction involves the anionic polymerization of the vinyl group, leading to long polymer chains without significant cross-linking. pcbiochemres.comresearchgate.net
However, the development of a cross-linked polymer network can be achieved through several strategies to enhance the properties of the resulting adhesive, such as improved thermal resistance and durability. raajournal.comresearchgate.net
One approach involves the copolymerization of alkyl 2-cyanoacrylates with monomers containing additional functional groups that can participate in cross-linking reactions. For example, incorporating monomers with allyl or propargyl groups can introduce unsaturation into the polymer backbone, providing sites for subsequent cross-linking. afinitica.com
Another method is the addition of cross-linking agents to the adhesive formulation. These agents can react with the polymer chains after the initial polymerization to form a three-dimensional network. For instance, copolymers of alkyl 2-cyanoacrylates with cyanuric chloride have been shown to improve the heat resistance of the adhesive, suggesting the formation of a more robust network. raajournal.com
The process of cross-linking involves the formation of covalent bonds between the linear polymer chains. jrmds.in In the context of modified cyanoacrylate systems, this can occur through various chemical reactions depending on the nature of the cross-linking agent or the functional groups incorporated into the polymer. For example, in a system containing thiol and ene functional groups, cross-linking can occur via a thiol-ene reaction. diva-portal.org
The development of the polymer network is a critical factor determining the final mechanical properties of the cured adhesive. A higher degree of cross-linking generally leads to a more rigid and stronger material, while a lower degree of cross-linking results in a more flexible polymer. e-coretvasa.cz The formation of a well-developed, cross-linked network is essential for applications requiring high bond strength and durability. raajournal.com
Formation and Morphology of Cured Polymeric Resins
The transition of this compound (IACA) from a liquid monomer to a solid polymeric resin is a rapid process, central to its function as an adhesive. This transformation is characterized by a specific polymerization mechanism that dictates the formation and resulting morphology of the cured material.
The formation of poly(this compound) is primarily achieved through anionic polymerization. mdpi.comraajournal.com This process is typically initiated by weak bases, such as water or alcohols, or even trace amounts of moisture present on a substrate surface. raajournal.comresearchgate.netpcbiochemres.com The reaction begins when a nucleophile, like a hydroxide (B78521) ion, attacks the electron-deficient vinylic carbon of the cyanoacrylate monomer. researchgate.net This initiation step breaks the carbon-carbon double bond, creating a carbanion. researchgate.net This newly formed carbanion then acts as a nucleophile itself, propagating a chain reaction by attacking subsequent IACA monomers. researchgate.net This chain-growth polymerization proceeds rapidly, forming long, stable polymer chains that constitute the cured resin. pcbiochemres.com The reaction is exothermic, releasing heat as it progresses. apollopharmacy.inresearchgate.net
The morphology of the cured poly(this compound) resin can vary depending on the specific formulation and conditions of polymerization. Generally, simple alkyl 2-cyanoacrylate esters cure into clear, hard, and sometimes brittle joints. raajournal.com However, the longer isoamyl chain in IACA, compared to shorter-chain cyanoacrylates like methyl or ethyl esters, imparts greater flexibility to the resulting polymer.
Research has shown that the morphology and properties of the cured resin can be intentionally modified. For instance, the infusion of IACA with chitosan (B1678972) nanoparticles results in a colorless, odorless gelatinous mixture with a viscous consistency. jrmds.in This modification significantly alters the material's properties, as detailed in the table below.
Table 1: Effect of Chitosan Nanoparticle Infusion on this compound Properties
| Property | Standard Medical Grade IACA | IACA Infused with Chitosan Nanoparticles |
|---|---|---|
| Setting Time | 5-10 seconds | ~8.4 minutes |
| Consistency | Liquid | Viscous, Gelatinous |
Data sourced from an in vitro study evaluating the antimicrobial efficacy of the modified cyanoacrylate. jrmds.in
The mechanical properties of the cured resin are a critical aspect of its morphology and performance. Studies comparing different cyanoacrylate adhesives have highlighted the superior bonding characteristics of IACA. In an evaluation of shear bond strength for bonding 3D-printed denture bases and teeth, iso-amyl 2-cyanoacrylate demonstrated significantly higher strength compared to ethyl cyanoacrylate and the control resin. researchgate.net This suggests a more robust and cohesive polymeric matrix formation. researchgate.net
Table 2: Comparative Shear Bond Strength of Cyanoacrylate Adhesives
| Adhesive Group | Mean Shear Bond Strength (MPa) | Failure Mode |
|---|---|---|
| Iso-amyl cyanoacrylate | Significantly Higher | Mixed and Cohesive |
| n-butyl cyanoacrylate | Significantly Higher | Mixed and Cohesive |
| Ethyl cyanoacrylate | Lower | Adhesive |
| Control (Printing Resin) | Lower | Adhesive |
This table summarizes findings from a study comparing the efficacy of different cyanoacrylates in bonding 3D-printed dental materials. "Mixed and cohesive" failures indicate a stronger bond than "adhesive" failure. researchgate.net
Furthermore, the morphology of the cured polymer is not limited to bulk material. Poly(alkyl cyanoacrylates) can be formulated into colloidal nanoparticles. mdpi.com This is achieved through processes like emulsion polymerization, where the monomer polymerizes to form discrete, spherical particles, demonstrating the versatility in the final morphology of the cured resin. acs.org The thermal stability of the cured resin is relatively poor; the polymer begins to degrade at temperatures slightly above its glass transition temperature through a process that can include depolymerization. mdpi.com
Degradation and Biotransformation Pathways of Poly Isoamyl 2 Cyanoacrylate
Chemical Degradation Mechanisms
The primary chemical degradation pathway for poly(alkyl 2-cyanoacrylates) in an aqueous environment is through the scission of the main polymer chain. inchem.orgdentasys.it This process is significantly accelerated in alkaline conditions and by heat. mdpi.comdentasys.it
Hydrolytic Scission of the Polymer Backbone
In vitro kinetic studies have demonstrated that poly(alkyl 2-cyanoacrylate) polymers degrade through the hydrolytic scission of the polymer chain. scispace.comresearchgate.netafinitica.comresearchgate.net This mechanism involves the cleavage of the carbon-to-carbon bonds that form the polymer's backbone. inchem.orgdentasys.it The permeation of water into the polymer matrix is a crucial step for this degradation pathway to proceed. nih.gov The rate of this hydrolytic degradation is inversely related to the length of the alkyl side chain; polymers with shorter chains degrade more rapidly. inchem.orgscispace.com
Role of Hydroxyl Ions in Initiating Reverse Knoevenagel Reactions
The chemical degradation process in aqueous solutions is initiated by the nucleophilic attack of hydroxyl ions (OH⁻) on the polymer. mdpi.cominchem.orgdentasys.it This initial attack leads to a chain-unzipping process via a reverse Knoevenagel reaction. mdpi.cominchem.orgdentasys.itresearchgate.netorientjchem.org The presence of a base, which increases the concentration of hydroxyl ions, therefore enhances the rate of degradation. dentasys.itscispace.com Conversely, acidic conditions can inhibit this degradation pathway. researchgate.net
Characterization of Degradation Products and Their Formation Pathways (e.g., Formaldehyde (B43269), Alkyl Cyanoacetate)
The hydrolytic breakdown of the poly(isoamyl 2-cyanoacrylate) backbone via the reverse Knoevenagel reaction yields two primary degradation products: formaldehyde and isoamyl 2-cyanoacetate. mdpi.cominchem.orgdentasys.itscispace.com The formation of formaldehyde as a degradation product has been conclusively identified through the preparation of its derivatives. scispace.comafinitica.com The amount of formaldehyde released is a key factor in the material's biocompatibility, and its production has been shown to decrease as the length of the polymer's side-chain increases. nih.gov
| Polymer of Ester | Number-Average Molecular Weight | k, hr⁻¹ (pH 7) | k, hr⁻¹ (pH 8) |
|---|---|---|---|
| Methyl | 2204 | 3.0 x 10⁻³ | 1.0 x 10⁻² |
| Ethyl | 1533 | 2.0 x 10⁻⁴ | 1.5 x 10⁻² |
| Butyl | 2054 | 1.0 x 10⁻⁵ | 2.0 x 10⁻² |
This table, adapted from Leonard et al. (1966), illustrates that at neutral pH (7), the rate of degradation decreases as the homologous series is ascended (from methyl to butyl). scispace.com However, under alkaline conditions (pH 8), the degradation rates for all polymers are significantly higher and of a similar order of magnitude. scispace.com
| Cyanoacrylate Polymer | Formaldehyde Released (µg/mg of polymer) |
|---|---|
| Methoxyethyl-CA | 1.8 |
| Hexoxyethyl-CA | 2.1 |
| Butyl-CA | 1.5 |
| Octyl-CA | 1.0 |
Data from research by S. Park et al. (2012) shows the amount of formaldehyde released from different cyanoacrylate polymers. nih.gov The results indicate that the amount of formaldehyde generated can vary based on the specific alkyl or alkoxyethyl side-chain. nih.gov
Enzymatic Degradation Pathways
In addition to chemical hydrolysis, poly(this compound) is also subject to enzymatic degradation, particularly within a biological environment. google.cominchem.org This pathway involves the hydrolysis of the ester bond in the side chain, a reaction catalyzed by specific enzymes. google.cominchem.org
Esterase-Catalyzed Cleavage of Ester Bonds
It has been proposed that esterases, a class of hydrolytic enzymes, play a significant role in the in vivo degradation of poly(alkyl 2-cyanoacrylates). google.cominchem.org This enzymatic action cleaves the ester bond of the isoamyl side chain. inchem.orgnih.gov The resulting products are poly(cyanoacrylic acid) and the corresponding alcohol, in this case, isoamyl alcohol. inchem.orgnih.gov Studies using rat liver microsomes on poly(isobutyl cyanoacrylate) nanoparticles, a close homolog, indicated that degradation proceeded primarily through this ester hydrolysis pathway, with minimal formation of formaldehyde. inchem.org
Investigations into In Vivo Biotransformation Processes
In a living system, the biotransformation of poly(this compound) is understood to be a combination of both the chemical and enzymatic degradation pathways. google.com The slow degradation characteristic of long-chain cyanoacrylates like isoamyl is advantageous, as it permits the degradation products to be metabolized and cleared by the body more effectively, thereby reducing local toxicity. ctdt.co.in Once absorbed, the byproducts are eventually excreted via urine and feces. dentasys.it The strong adherence of the polymer to tissues in vivo, which resists extraction by common solvents, suggests the formation of primary chemical bonds between the adhesive and the tissue substrate. afinitica.com
Kinetic Studies of Polymer Degradation
The degradation kinetics of poly(alkyl 2-cyanoacrylates) (PACAs), including the isoamyl variant, are governed by a combination of chemical and physical factors. These studies are essential for predicting the material's lifespan and its interaction with biological environments.
Influence of Alkyl Side Chain Length on Degradation Rate
A fundamental principle governing the degradation of poly(alkyl 2-cyanoacrylates) is the inverse relationship between the length of the alkyl side chain and the rate of degradation. inchem.orgafinitica.comjohnshopkins.edu Generally, polymers with shorter alkyl chains degrade more rapidly than those with longer chains. inchem.orge-coretvasa.cz This phenomenon is attributed to the increased hydrophobicity and steric hindrance provided by longer side chains, which impedes the hydrolytic attack on the polymer backbone. e-coretvasa.cz
The degradation process primarily involves the hydrolytic scission of the polymer chain. afinitica.comjohnshopkins.eduresearchgate.net As the homologous series of poly(alkyl a-cyanoacrylates) is ascended from methyl to octyl, the degradation rate under neutral conditions systematically decreases. afinitica.comjohnshopkins.eduresearchgate.net For instance, studies comparing various PACA nanoparticles have shown that poly(butyl 2-cyanoacrylate) (PBCA) degrades significantly faster than poly(octyl 2-cyanoacrylate) (POCA). nih.gov In one study, PBCA nanoparticles exhibited a half-life of 25 hours, while POCA nanoparticles had a much longer estimated half-life of about 500 hours. nih.gov This trend suggests that poly(this compound), with its five-carbon branched alkyl chain, would exhibit a degradation rate intermediate between that of butyl and octyl cyanoacrylates. The toxicity of cyanoacrylates is also linked to this degradation rate, as faster degradation leads to a more rapid release of degradation products like formaldehyde. e-coretvasa.czresearchgate.net Consequently, higher homologues with longer alkyl chains are generally considered more suitable for in vivo applications due to their slower degradation and lower cytotoxicity. researchgate.net
Table 1: Comparative Degradation Rates of Poly(alkyl 2-cyanoacrylates)
| Polymer | Alkyl Side Chain | Relative Degradation Rate | Half-life (pH 7.4) |
| Poly(methyl 2-cyanoacrylate) | Methyl (-CH₃) | Fastest | Not specified |
| Poly(ethyl 2-cyanoacrylate) | Ethyl (-C₂H₅) | Fast | Not specified |
| Poly(butyl 2-cyanoacrylate) | n-Butyl (-C₄H₉) | Intermediate | ~25 hours nih.gov |
| Poly(this compound) | **Isoamyl (-C₅H₁₁) ** | Slow | Not specified |
| Poly(octyl 2-cyanoacrylate) | n-Octyl (-C₈H₁₇) | Slowest | ~48-500 hours nih.gov |
This table is generated based on general trends reported in the literature. Specific values for this compound are inferred.
Effects of Polymer Surface Area, Particle Size, and Molecular Weight on Degradation Kinetics
The physical characteristics of the polymer matrix play a crucial role in its degradation kinetics. inchem.org Factors such as surface area, particle size, and molecular weight significantly influence the rate at which the polymer breaks down. inchem.org
Surface Area and Particle Size: A larger surface area available for interaction with the aqueous environment accelerates the degradation process. Consequently, polymers in the form of nanoparticles or powders degrade much more rapidly than the same polymer in a solid or film form. researchgate.net For nanoparticles, a smaller particle size corresponds to a larger surface-area-to-volume ratio, which generally leads to faster degradation. This is a critical consideration in drug delivery applications, where the degradation rate must be tuned for controlled release. nih.gov
Molecular Weight: The molecular weight of the polymer also impacts its degradation profile. Lower molecular weight polymers tend to degrade faster. nih.gov For example, studies on poly(lactic-co-glycolic acid) (PLGA), another biodegradable polymer, have shown that lower molecular weight variants exhibit faster, zero-order drug release kinetics, while higher molecular weight versions show a slower, diffusion-dependent release. nih.gov In the context of poly(cyanoacrylates), the synthesis method can control the resulting molecular weight. Anionic polymerization in aqueous media typically yields lower molecular weight polymers (1000–3000 g/mol ), whereas non-aqueous environments can produce higher molecular weight polymers. mdpi.com The stability of these polymers is also a key factor, as higher molecular weight poly(butyl 2-cyanoacrylate) has been shown to be unstable, undergoing depolymerization-repolymerization processes. mdpi.com
Analysis of Thermal Degradation and Depolymerization Temperatures
Poly(alkyl 2-cyanoacrylates) exhibit relatively poor thermal stability. nih.gov Their thermal degradation typically begins at temperatures slightly above their glass transition temperature (Tg), which is considerably lower than their ceiling temperature (Tc), the point at which polymerization and depolymerization rates are equal. nih.gov For instance, poly(ethyl 2-cyanoacrylate) (PECA), with a Tg around 140–150 °C, starts to degrade in this range, while its Tc is much higher at 276 °C. nih.govmdpi.com
The primary mechanism of thermal degradation for these polymers is an "unzipping" depolymerization process. researchgate.netcnrs.fr This process is often initiated at the polymer chain ends and results in the quantitative conversion of the polymer back into its monomer. researchgate.netcnrs.frsci-hub.se The presence of any residual basic initiator from the polymerization process can favor this base-induced depolymerization. sci-hub.se Thermogravimetric analysis (TGA) is a common technique used to study this behavior. TGA of PECA shows significant weight loss starting around 150 °C. researchgate.net For a commercial polycyanoacrylate adhesive, decomposition was observed to start at 190 °C, peaking at 250 °C. mdpi.com
Table 2: Thermal Properties of Poly(alkyl 2-cyanoacrylates)
| Polymer Property | Description | Typical Value/Range |
| Glass Transition Temperature (Tg) | Temperature at which the polymer transitions from a hard, glassy state to a rubbery state. Decreases with increasing side chain length. nih.gov | 140-150 °C (for PECA) mdpi.com |
| Decomposition Initiation Temperature | Temperature at which significant thermal degradation begins. | ~150-190 °C mdpi.comresearchgate.net |
| Ceiling Temperature (Tc) | Temperature at which the rates of polymerization and depolymerization are equal. | ~276 °C (for PECA) nih.gov |
| Primary Degradation Mechanism | The main chemical process of thermal breakdown. | Unzipping depolymerization to monomer. researchgate.netcnrs.fr |
Mechanisms of Degradation Product Release and Diffusion
The degradation of poly(this compound) in an aqueous or physiological environment occurs primarily through two mechanisms: hydrolysis of the ester side chain and cleavage of the main polymer backbone. inchem.orgnih.gov
The main chemical degradation pathway is believed to be a hydrolytic cleavage of the carbon-carbon backbone via a reverse Knoevenagel reaction. inchem.org This process is initiated by hydroxyl ions and results in the release of formaldehyde and the corresponding alkyl cyanoacetate (B8463686) (in this case, isoamyl cyanoacetate). inchem.orgafinitica.comresearchgate.net This degradation is enhanced in alkaline conditions. inchem.orgafinitica.com
A secondary, enzymatic pathway involves the cleavage of the ester bond in the side chain, catalyzed by enzymes such as esterases. nih.govtudublin.ie This pathway yields poly(2-cyanoacrylic acid) and the corresponding alcohol, isoamyl alcohol . tudublin.ie The relative contribution of each pathway depends on the specific physiological environment. inchem.org
The release of these degradation products is governed by diffusion from the polymer matrix. The rate of diffusion is influenced by the polymer's physical state; for example, moisture diffusion and subsequent degradation can occur more rapidly at the polymer-substrate interface. tudublin.ie The rate of product release is directly linked to the degradation kinetics, with factors like alkyl chain length and polymer surface area playing a significant role. nih.govtudublin.ie Slower degrading polymers, such as those with longer alkyl chains like octyl or potentially isoamyl, release degradation products like formaldehyde at a lower rate, which contributes to their lower cytotoxicity. researchgate.net The diffusion of water into the polymer matrix is a prerequisite for hydrolytic degradation, and this ingress can be monitored to predict the aging and failure of the polymer. tudublin.ie
Adhesion Science and Interfacial Phenomena
Theoretical Frameworks of Adhesion
The adhesion of isoamyl 2-cyanoacrylate is fundamentally based on principles of surface science and mechanics.
Surface Energy Theory and Correlation with Wettability
For an adhesive to form a strong bond, it must first be able to wet the surface of the substrate. masterbond.com This phenomenon is governed by the surface energy of both the adhesive and the substrate. masterbond.com Generally, for effective wetting to occur, the surface energy of the substrate must be higher than that of the adhesive. masterbond.com This allows the adhesive to spread out and create a larger contact area, which is essential for strong adhesion. masterbond.com
The wettability of a surface can be assessed by measuring the contact angle of a liquid on it. masterbond.com A lower contact angle indicates better wettability. masterbond.com The surface energy of a standard epoxy adhesive is in the range of 40-50 mJ/m². masterbond.com In contrast, substrates like metals (e.g., aluminum, copper) and glass have high surface energies, making them easily wettable. masterbond.com Plastics such as polyethylene (B3416737) and PTFE have lower surface energies and are consequently more challenging to bond. masterbond.com
The surface energy of liquids can be broken down into two components: a dispersive component and a polar component. researchgate.net For instance, water has a total surface tension of 72.8 mN/m, with a significant polar component of 46.4 mN/m, which accounts for about 63.7% of its total surface tension. researchgate.net This high polarity influences its interaction with different surfaces.
Fracture Mechanics Principles and Quantification of Adhesive Toughness (e.g., Griffith's Criterion)
The strength and toughness of an adhesive bond can be analyzed using the principles of fracture mechanics. Griffith's criterion, a foundational concept in this field, explains that the fracture of a material occurs when the elastic strain energy released is sufficient to create new crack surfaces. srmist.edu.in This theory is particularly applicable to brittle materials, where inherent defects can lead to stress concentrations that lower the material's fracture strength. srmist.edu.in
While initially developed for ideally brittle materials like glass, the Griffith equation has been modified to apply to materials that exhibit some plastic deformation before fracturing. srmist.edu.in This is relevant for adhesives, as the adhesive bond can exhibit some degree of ductility. The toughness of an adhesive bond, or its resistance to crack propagation, is a critical parameter in determining its durability. srmist.edu.in Standardized tests, such as lap-shear and T-peel tests, are used to quantify the strength properties of tissue adhesives. specialchem.com
Substrate Interaction and Bonding Mechanisms
The adhesion of this compound is a result of its chemical and physical interactions with the substrate at the molecular level.
Mechanisms of Adhesion to Diverse Material Substrates (e.g., Metals, Plastics, Elastomers, Fabrics, Biological Tissues)
Cyanoacrylate adhesives are known for their ability to bond a wide variety of materials, including metals, plastics, rubber, ceramics, and even some fabrics. pcbiochemres.com The effectiveness of the bond depends on the specific formulation of the adhesive and the nature of the substrate. pcbiochemres.comraajournal.com
Metals: On oxidized metal surfaces, such as copper oxide and aluminum oxide, studies on ethyl cyanoacrylate have indicated that hydrogen bonding occurs between the carbonyl group of the adhesive and the surface. researchgate.net
Plastics: Bonding to plastics can be challenging, especially for those with low surface energy like polyolefins, fluoropolymers, and acetal (B89532) resins. gluegun.com Surface insensitive cyanoacrylates have been developed to achieve faster curing rates on such surfaces. gluegun.com
Biological Tissues: this compound is particularly noted for its use as a tissue adhesive in medical and dental applications. ajrconline.orgresearchgate.net It has been successfully used for wound closure, bonding bone fragments, and in ophthalmic surgeries. ajrconline.orgdiva-portal.org The adhesive bonds covalently to wet bone surfaces. diva-portal.org Its longer alkyl chain, compared to shorter-chain cyanoacrylates, contributes to its biocompatibility. diva-portal.org Studies have shown that this compound provides good cosmetic outcomes and is well-tolerated. statperson.comsurgeryscience.com In some applications, it has demonstrated comparable or even superior performance to traditional sutures. ctdt.co.innih.gov
Crucial Role of Surface Moisture at the Substrate Interface in Initiating Adhesion
A key characteristic of cyanoacrylate adhesives, including this compound, is their rapid polymerization initiated by moisture. aronalpha.net The adhesive is composed of liquid acrylic monomers that undergo anionic polymerization upon exposure to a weak base, with moisture being the most common initiator. aronalpha.netnih.gov
The polymerization process is triggered by the presence of even trace amounts of water on the surface of the substrate or in the surrounding atmosphere. aronalpha.netresearchgate.net The hydroxide (B78521) ions in water act as nucleophiles, attacking the electrophilic carbon-carbon double bond in the cyanoacrylate monomer. pcbiochemres.commdpi.com This initiates a chain reaction, leading to the rapid formation of long, strong polymer chains that create a durable bond between the surfaces. pcbiochemres.comnih.gov This reaction is exothermic, generating heat as it proceeds. aronalpha.net The speed of this moisture-triggered curing is a significant advantage of cyanoacrylate adhesives.
Computational Simulation and Modeling of Adhesion Processes
Computational methods are increasingly being used to understand the complex processes involved in adhesion at the molecular level. Molecular dynamics simulations, for instance, can be employed to model the interactions between the adhesive monomers and the substrate. These simulations can provide insights into the curing kinetics and the distribution of stress within the adhesive bond.
Density functional theory (DFT) is another powerful computational tool that can be used to predict surface free energy and contact angles, which are crucial for understanding wettability. mdpi.com By calculating interfacial energies and surface charges, DFT can help to elucidate the nature of the interactions, such as electrostatic interactions and hydrogen bonding, between the adhesive and the substrate. mdpi.com
Interactive Data Tables
Table 1: Substrate and Adhesion Characteristics of Cyanoacrylate Adhesives
| Substrate Type | Bonding Considerations | Relevant Research Findings |
| Metals | High surface energy generally leads to good wettability. masterbond.com Oxidized surfaces can form hydrogen bonds with the adhesive. researchgate.net | Studies on ethyl cyanoacrylate show hydrogen bonding to copper and aluminum oxides. researchgate.net |
| Plastics | Low surface energy plastics (e.g., polyethylene, PTFE) are difficult to bond. masterbond.comgluegun.com Surface insensitive formulations can improve adhesion. gluegun.com | Special formulations are needed for inert plastics like polyolefins and fluoropolymers. gluegun.com |
| Elastomers | Good adhesion can be achieved with appropriate cyanoacrylate formulations. pcbiochemres.com | Cyanoacrylates are widely used for bonding rubber materials. pcbiochemres.com |
| Fabrics | Porous nature can affect bond strength and uniformity. pcbiochemres.com | Can bond some porous substrates like textiles. pcbiochemres.com |
| Biological Tissues | Excellent for sutureless wound closure and bonding of various tissues including bone, skin, and mucosa. specialchem.comajrconline.orgdiva-portal.org Biocompatibility is a key factor. diva-portal.org | This compound shows good biocompatibility and clinical efficacy. ajrconline.orgdiva-portal.orgstatperson.com |
Molecular Dynamics (MD) Simulations for Monomer-Substrate Interactions
While specific Molecular Dynamics (MD) simulation studies focused exclusively on this compound are not widely available in public literature, the methodology is a powerful tool for understanding adhesive-substrate interactions at an atomic level. MD simulations model the movements and interactions of atoms and molecules over time by numerically solving Newton's equations of motion. mdpi.com
To simulate the interaction between this compound and a substrate, a virtual model is constructed. This involves creating a molecular model of the this compound monomer and a representative surface of the substrate (e.g., biological tissue, metal, or ceramic). The interactions between atoms are defined by a 'force field,' a set of equations and parameters that describe the potential energy of the system. For complex organic molecules like cyanoacrylates, force fields such as AIREBO (Adaptive Intermolecular Reactive Empirical Bond Order) or similar potentials are often employed to accurately model both covalent bonds within the molecules and non-covalent interactions (like van der Waals forces) between the monomer and the substrate. aps.org
The simulation is initiated and allowed to evolve, tracking the trajectory of each atom. By analyzing these trajectories, researchers can gain insights into several key phenomena:
Adsorption and Orientation: MD simulations can predict how the this compound monomer approaches and adsorbs onto the substrate. It can reveal the preferred orientation of the monomer, which is crucial for initiating the polymerization process effectively.
Interaction Energy: The strength of the bond between the monomer and the substrate can be quantified by calculating the interaction energy. This helps in comparing the adhesion potential on different types of surfaces.
Structural Compactness: Parameters like the radius of gyration (RoG) can be calculated from the simulation to understand the compactness and stability of the monomer or subsequent polymer chains at the interface. nih.gov A stable and compact structure is often indicative of a more robust adhesive layer.
Influence of Surface Properties: The simulations can be run with various substrate conditions (e.g., different levels of surface moisture or oxide layers) to understand how these factors influence the initial binding and subsequent polymerization. researchgate.net
The table below outlines the typical steps and outputs of an MD simulation for studying monomer-substrate interactions.
| MD Simulation Stage | Description | Key Outputs |
| Model Construction | Building atomic-level models of the this compound monomer and the substrate surface. | 3D coordinates of all atoms; System topology. |
| Force Field Application | Assigning parameters to describe inter- and intra-molecular forces (e.g., bond stretching, van der Waals). | Potential energy function for the system. |
| System Equilibration | Running the simulation for a period to allow the system to reach a stable, low-energy state. | Stable temperature, pressure, and energy profiles. mdpi.com |
| Production Run | Continuing the simulation for an extended period to collect data on molecular trajectories. | Atomic positions and velocities over time. |
| Data Analysis | Analyzing the trajectories to calculate properties of interest. | Adsorption energy, molecular orientation, radius of gyration, interaction forces. |
By applying these computational methods, a foundational understanding of the adhesive bond at its very inception can be established, guiding the development of formulations with enhanced adhesion to specific substrates.
Predictive Modeling of Curing Kinetics and Stress Distribution at Adhesive Interfaces
Predictive modeling is crucial for understanding and optimizing the performance of this compound adhesives. These models focus on two critical, interconnected aspects: the speed and extent of the curing reaction (kinetics) and the development of mechanical stress within the adhesive layer as it hardens.
Modeling of Curing Kinetics
The curing of cyanoacrylates is a rapid anionic polymerization process, typically initiated by weak bases like water on a substrate surface. mdpi.commdpi.com Predictive models for curing kinetics aim to describe the rate of this reaction, usually in terms of the degree of conversion (the percentage of monomer that has transformed into polymer).
Experimental techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, and Differential Scanning Calorimetry (DSC) are used to monitor the reaction in real-time. veryst.comresearchgate.netmdpi.com For instance, FTIR and Raman spectroscopy can track the decrease in the concentration of the monomer's C=C double bond, which is consumed during polymerization. mdpi.comtudublin.ie This data provides the degree of conversion over time.
This experimental data is then used to develop and calibrate kinetic models. Common approaches include:
Autocatalytic Models: Models like the Kamal model are often used for thermosetting adhesives. researchgate.net These models describe the reaction rate as a function of both temperature and the degree of conversion, accounting for the reaction being catalyzed by one of its own products.
Sigmoidal Growth Models: The polymerization process often follows a sigmoidal (S-shaped) curve, with an initial slow phase, a rapid acceleration, and then a final slowdown as reactants are consumed. tudublin.ie Mathematical functions can be fitted to the experimental data to determine key kinetic parameters.
The table below summarizes key parameters derived from kinetic modeling of cyanoacrylate curing.
| Kinetic Parameter | Description | Significance |
| Degree of Conversion (α) | The fraction or percentage of monomer that has polymerized. | Indicates the extent of the curing reaction. mdpi.com |
| Rate of Reaction (dα/dt) | The speed at which the monomer is converted to polymer. | Determines the setting time of the adhesive. |
| Propagation Rate Coefficient (kp) | A constant that characterizes the rate of the polymer chain growth step. | A fundamental measure of polymerization speed. mdpi.com |
| Inhibition Time (t_lag) | The initial delay before rapid polymerization begins. | Influences the working time of the adhesive before it sets. tudublin.ie |
These models can accurately predict the curing behavior under various conditions, such as different temperatures or adhesive formulations, which is vital for process optimization in both industrial and medical applications. veryst.com
Modeling of Stress Distribution
As the this compound polymerizes and solidifies, it shrinks, leading to the development of internal mechanical stresses at the adhesive-substrate interface. If these stresses are too high, they can compromise the integrity of the bond, leading to premature failure.
Coupled chemo-mechanical models are employed to predict this stress evolution. researchgate.net These models integrate the kinetic equations of curing with principles of solid mechanics:
Curing Simulation: A kinetic model first predicts the degree of conversion (α) at each point within the adhesive layer over time.
Material Property Evolution: The mechanical properties of the adhesive, such as its elastic modulus and coefficient of thermal expansion, change as it cures. These properties are defined as a function of the degree of conversion (α).
Stress Calculation: Using a framework like the finite element method (FEM), the model calculates the stresses that arise from polymerization shrinkage and any thermal changes. researchgate.netresearchgate.net
Research has shown that the polymerization of cyanoacrylates produces a complex, multiphasic pattern of binding forces during the curing process. nih.govnih.gov A standardized apparatus can measure these dynamic forces, providing crucial data to validate the predictive stress models. nih.govnih.gov By simulating the stress distribution, researchers can identify areas of high stress concentration, which are potential points of failure. This allows for the optimization of joint geometry and curing conditions to ensure a durable and reliable bond. researchgate.net
Polymer Architecture and Engineered Properties
The performance of this compound as an adhesive is fundamentally linked to the structure of the polymer formed during the curing process. Research in this area focuses on understanding and manipulating the polymer's architecture to achieve desired properties for specific applications. The polymerization of cyanoacrylate monomers is a rapid anionic process, typically initiated by weak bases like water. pcbiochemres.com The electronegative cyano and alkoxycarbonyl groups make the monomer highly reactive, allowing for polymerization at ambient temperatures. ntnu.no
The molecular characteristics of the poly(this compound) chain, particularly its molecular weight and the length of the alkyl side chain, have a profound impact on the macroscopic properties of the cured adhesive.
Polymerization Rate and Exothermicity : Cyanoacrylate monomers with longer alkyl side chains, such as the isoamyl group, tend to polymerize more slowly than their shorter-chain counterparts (e.g., ethyl cyanoacrylate). This slower reaction rate moderates the exothermic heat released during curing. ctdt.co.in This controlled reaction allows for the formation of longer polymer chains, which can enhance the mechanical properties of the final adhesive. youtube.com
Flexibility and Strength : Longer polymer chains generally result in a more flexible and less brittle cured polymer. ntnu.noyoutube.com This increased flexibility is crucial for medical applications where the adhesive is applied to skin or other tissues that are subject to movement. While shorter-chain cyanoacrylates can form very rigid and strong bonds, they can be fragile. Formulations like this compound offer a balance, providing sufficient strength while being able to absorb stress better than shorter-chain polymers. youtube.com In a comparative study of various 2-cyanoacrylic acid esters, the isoamyl monomer produced bonds that were equal to or superior in tensile strength to the membrane material it was tested on. dtic.mil
Degradation and Biocompatibility : The length of the alkyl side chain also influences the degradation rate of the polymer. Higher homologues like poly(this compound) degrade more slowly. ntnu.no This slower degradation is advantageous in medical applications, as it ensures the wound remains closed for a sufficient healing period and reduces the rate at which potentially histotoxic degradation products, such as formaldehyde (B43269) and alkyl cyanoacetate (B8463686), are released into the body. ntnu.nodentasys.it
Additive Chemistry and Formulation Science
The properties of liquid this compound monomer and the resulting cured adhesive can be precisely tailored through the incorporation of various additives. Formulation science focuses on creating stable, effective, and application-specific adhesive systems.
Additives are essential for modifying the viscosity, flexibility, and strength of the final adhesive.
Thickeners : The monomeric form of this compound is a liquid with very low viscosity, similar to water. youtube.com To improve handling and prevent the adhesive from running, thickening agents are added. google.comjustia.com These agents increase the viscosity to between 2 and 50,000 centipoise at 20°C. justia.comgoogle.com Common thickeners are polymers that are soluble in the cyanoacrylate monomer, such as poly(methyl methacrylate) (PMMA), other polyacrylates, and even partially polymerized cyanoacrylate. google.comjustia.com For medical applications, biodegradable polymers like polylactic acid and polyglycolic acid are sometimes preferred. google.com Inorganic materials like fumed silica can also be used to create gel-like formulations. youtube.com
Plasticizers : To counteract the inherent brittleness of the cured polymer, plasticizers are incorporated into the formulation. dentasys.it A biocompatible plasticizer is a substance that is soluble in the monomer, increases the flexibility of the final polymer film, and does not cause skin irritation. google.com These additives improve the adhesive's peel and impact resistance. dentasys.it Examples of plasticizers used in cyanoacrylate formulations include dioctyl phthalate, aliphatic esters, and aromatic phosphates. dentasys.itgoogle.comspecialchem.com The amount of plasticizer is critical; for instance, concentrations of 20 to 25 weight percent have been found to provide a good balance of flexibility and durability for topical skin adhesives. google.com
Fillers/Accelerators : Certain additives can act as both fillers and accelerators. For example, sodium bicarbonate (baking soda) can be used with cyanoacrylates. It reacts with moisture to produce hydroxide ions, which initiate the polymerization, causing the adhesive to set even faster and form a hard composite material that can fill gaps. youtube.com
Table 1: Common Additives in Cyanoacrylate Formulations
| Additive Type | Examples | Primary Function(s) |
|---|---|---|
| Thickeners | Poly(methyl methacrylate) (PMMA), Fumed Silica, Polylactic Acid, Polycaprolactone | Increases viscosity for better handling and control. youtube.comgoogle.comjustia.comepo.org |
| Plasticizers | Dioctyl phthalate (DOP), Aliphatic Esters, Aromatic Phosphates | Increases flexibility and durability of the cured adhesive; improves peel and impact strength. dentasys.itgoogle.comspecialchem.com |
| Fillers | Sodium Bicarbonate | Fills gaps and can accelerate the curing process. youtube.com |
To ensure a practical shelf life and prevent the monomer from polymerizing inside the container, stabilizers are a critical component of the formulation. Polymerization can be initiated by both anionic and free-radical pathways, so a dual approach to stabilization is often employed.
Anionic Polymerization Inhibitors : Since the primary curing mechanism for cyanoacrylates is anionic polymerization initiated by weak bases, acidic compounds are added to the liquid formulation to neutralize any stray basic impurities. youtube.com Sulfur dioxide (SO₂) is a commonly used anionic polymerization inhibitor, with concentrations between 50 and 500 ppm being effective for medical-grade adhesives. google.com Other acidic stabilizers include 2-oxo-1,3,2-dioxathiolanes. afinitica.com
Free-Radical Polymerization Inhibitors : Although less common than the anionic pathway, polymerization can also occur via a free-radical mechanism, especially when exposed to heat or light. To prevent this, free-radical stabilizers are added. Hydroquinone (B1673460) is a widely used free-radical inhibitor. google.com The combination of both anionic and free-radical stabilizers is essential for achieving a long shelf life, ensuring that the adhesive's viscosity does not significantly increase over time due to premature polymerization. google.com
Development of Novel Formulations for Targeted Property Enhancement
Research and development efforts are focused on creating novel this compound formulations that are optimized for specific, demanding applications, particularly in the medical field. By carefully selecting and combining monomers and additives, formulations can be developed with enhanced properties such as improved biocompatibility, controlled setting times, and superior mechanical performance.
This compound has been identified as a promising medical-grade adhesive due to its flexibility and biocompatibility compared to shorter-chain variants. researchgate.net It has been successfully evaluated as a "no needle" alternative for closing short, clean, low-tension pediatric lacerations, demonstrating benefits such as rapid, painless application and good cosmetic outcomes. semanticscholar.orgnih.gov Formulations have been developed for use in a wide range of surgical procedures, including ENT, vascular, cosmetic, and dental surgery. apollopharmacy.in Studies have shown it to be an effective tissue adhesive for closing extraoral surgical wounds, with patients reporting high satisfaction due to minimal scarring. nih.gov Furthermore, specialized formulations of this compound have been investigated for challenging internal applications, such as the endoscopic management of gastric varices, where its rapid polymerization is used to control severe bleeding. nih.govresearchgate.net These targeted formulations highlight the versatility of the this compound platform in addressing specific clinical needs. nih.gov
Advanced Research Methodologies and Analytical Techniques
In Vitro Experimental Models for Polymerization and Degradation Studies
In vitro models are essential for controlled investigation into the behavior of isoamyl 2-cyanoacrylate, allowing for detailed analysis of its chemical and physical transformations over time.
The polymerization of cyanoacrylates, including the isoamyl variant, is a rapid anionic process initiated by weak bases or nucleophiles like water. pcbiochemres.com Kinetic analysis of this process can be studied under different conditions to simulate various application environments.
Homogeneous Conditions : In a homogeneous system, such as in solution, the polymerization kinetics can be monitored to understand the intrinsic reactivity of the monomer. However, studies have shown that in solution, poly(butyl cyanoacrylate) can exhibit a drastic decrease in molecular weight over a few hours as the polymer chains are in a dynamic equilibrium with their monomers, degrading from the chain terminus. afinitica.com This degradation is inhibited by acids. afinitica.com
Heterogeneous Conditions : Most practical applications of this compound involve heterogeneous conditions, where polymerization occurs at an interface (e.g., tissue-adhesive or substrate-adhesive). The polymerization process in these conditions is often biphasic researchgate.net:
Interfacial Polymerization : An initial, rapid polymerization occurs at the interface as soon as the liquid adhesive contacts the substrate, with a characteristic time scale on the order of a minute. researchgate.net
Volumetric Polymerization : Following the interfacial reaction, a polymerization front propagates through the bulk of the adhesive, a process that occurs over a longer timescale, often tens of minutes. researchgate.net
The rate of polymerization, the speed of the front propagation, and the degree of volume reduction are dependent on the concentration of the cyanoacrylate monomer. researchgate.net
The degradation of poly(this compound) is a critical aspect of its biocompatibility and long-term stability. The primary degradation mechanism involves a reverse Knoevenagel reaction in aqueous media, which leads to the scission of the polymer backbone and the release of formaldehyde (B43269). researchgate.netnih.gov
Quantitative monitoring of formaldehyde is a key method for assessing the degradation rate. The toxicity of cyanoacrylate adhesives is primarily attributed to the degradation products, formaldehyde and cyanoacetate (B8463686). nih.gov The rate of degradation, and thus the concentration of released formaldehyde, is influenced by the length of the alkyl chain; monomers with longer chains, such as octyl cyanoacrylate, degrade more slowly and release less formaldehyde compared to shorter-chain variants like butyl cyanoacrylate. nih.gov
Several analytical techniques can be employed for formaldehyde quantification:
Spectrophotometry : Released formaldehyde can be reacted with a specific reagent, such as Nash reagent, and the resulting solution can be analyzed by UV-Vis absorption spectroscopy to determine the formaldehyde concentration. researchgate.net
Gas Chromatography (GC) : This technique can be used for the direct quantification of formaldehyde concentration from samples. mdpi.com
| Cyanoacrylate Type | Key Finding | Reference |
|---|---|---|
| General Poly(alkyl cyanoacrylate) | Degradation in aqueous media occurs via a reverse Knoevenagel reaction, producing formaldehyde. | researchgate.net |
| n-Butyl, n-Hexyl, n-Octyl Cyanoacrylate | Formaldehyde release decreases as the molecular weight (and alkyl chain length) of the monomer increases. | nih.gov |
| Poly(ethyl cyanoacrylate-co-methyl methacrylate) | The rate of formaldehyde release is initially fast and then reaches a steady state. The degradation rate is influenced by pH and the polymer's molecular weight. | researchgate.net |
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to monitor the curing (polymerization) and degradation of cyanoacrylate adhesives in real-time. tudublin.iemdpi.com By applying a small AC voltage perturbation over a range of frequencies, EIS can detect changes in the electrical properties of the adhesive, such as impedance and capacitance. tudublin.ieresearchgate.netresearchgate.net
Polymerization Monitoring : During curing, EIS can track the rapid changes in the dielectric properties of the polymer. tudublin.ieresearchgate.net At a frequency of 1 kHz, changes in the dielectric polymer can be readily followed over time. tudublin.ieresearchgate.net Low-frequency capacitance measurements are particularly sensitive to surface polymerization reactions. tudublin.ieresearchgate.net This allows for the real-time tracking of the polymerization rate.
Degradation Monitoring : EIS is also highly effective for studying the hydrolytic degradation of the cured polymer. mdpi.comresearchgate.net As the adhesive film is exposed to an electrolyte like a saline solution, moisture ingress and bond scission processes lead to a rapid decrease in the impedance modulus (film resistance). mdpi.comresearchgate.net The technique can detect changes in both the bulk film and at the metal-film interface, such as the onset of corrosion. mdpi.com An equivalent circuit model can be developed to analyze the impedance data and identify processes occurring at the polymer/electrolyte and polymer/metal interfaces. tudublin.ieresearchgate.net
| Process | EIS Parameter | Interpretation | Reference |
|---|---|---|---|
| Polymerization (Curing) | Capacitance (Low Frequency) | Sensitive to surface polymerization reactions. | tudublin.ieresearchgate.net |
| Polymerization (Curing) | Dielectric Properties (e.g., at 1 kHz) | Follows changes in the bulk polymer as it cures. | tudublin.ieresearchgate.net |
| Degradation | Impedance Modulus (Resistance) | Decreases rapidly with time due to electrolyte ingress and bond scission. | mdpi.comresearchgate.net |
| Degradation | Capacitance (High Value) | Indicates the onset of charge transfer (corrosion) processes at the interface. | mdpi.com |
Advanced Techniques for Adhesion Characterization
Characterizing the adhesive properties of this compound is fundamental to predicting its performance. This involves assessing both the surface interactions and the bulk mechanical strength of the adhesive bond.
The ability of an adhesive to form a strong bond is predicated on its ability to wet the substrate surface effectively. researchgate.netspecialchem.com Contact angle measurement is a primary technique used to quantify the wettability of a solid surface by a liquid adhesive. measurlabs.com The contact angle is the angle formed where the liquid, solid, and gas phases intersect. biolinchina.com
Principle : A low contact angle (<90°) indicates good wetting (hydrophilic properties for water), while a high contact angle (>90°) signifies poor wetting (hydrophobic properties). measurlabs.combiolinchina.com Complete wetting occurs at an angle of 0°. biolinchina.com
Surface Energy : The contact angle is influenced by the surface energy of the solid substrate and the surface tension of the liquid adhesive. measurlabs.com Materials with high surface energy, such as metals, are generally easy to wet and bond. adezif.com Conversely, low surface energy materials like polyolefins are difficult to bond. specialchem.com By measuring the contact angle of liquids with known surface tensions on a substrate, the surface energy of that substrate can be calculated. adezif.com This information is crucial for predicting adhesive performance and for determining if surface treatments are necessary to improve adhesion. biolinchina.com
The most common method for measurement is the static sessile drop method, where a high-resolution camera captures the profile of a droplet on the surface to measure the angle. measurlabs.com
Lap-shear testing is a standardized mechanical test used to determine the shear strength of an adhesive bond between two substrates. xometry.com This test provides a quantitative measure of the adhesive's ability to withstand forces applied parallel to the bonded interface, which is a critical performance characteristic. xometry.com
Methodology : The test involves preparing two flat substrates (adherends) which are bonded together with the adhesive, creating a specified and accurately known overlap area. xometry.comametektest.com After the adhesive has cured according to the manufacturer's specifications, the assembly is placed in a tensile testing machine. ametektest.comametektest.com A tensile load is applied to pull the substrates apart in their own plane, and the maximum force sustained before the bond fails is recorded. xometry.com The lap shear strength is then calculated by dividing this maximum force by the bonded overlap area.
Findings : Research comparing different cyanoacrylates has shown that the bond strength of this compound was 0.13 MPa, which was significantly lower than that of methoxyethyl cyanoacrylate (0.33 MPa) and isobutyl cyanoacrylate (0.37 MPa). researchgate.net This type of data is crucial for selecting the appropriate adhesive for a specific application based on required bond strength.
| Adhesive | Bond Strength (MPa) | Reference |
|---|---|---|
| This compound | 0.13 | researchgate.net |
| Methoxyethyl cyanoacrylate | 0.33 | researchgate.net |
| Isobutyl cyanoacrylate | 0.37 | researchgate.net |
Spectroscopic and Chromatographic Methods for Compound Characterization and Purity Assessment
To ensure the quality and consistency of this compound for any application, its chemical identity and purity must be rigorously assessed. Gas chromatography (GC) is a validated method for the determination and purity analysis of this compound. ijrpc.com
A specific GC method utilizes a flame ionization detector (GC-FID) for analysis. The methodology involves dissolving the this compound sample in a solvent such as methylene dichloride. The separation is achieved using a capillary column (e.g., HP-5, 30 m x 0.32 mm I.D.) with helium as the carrier gas. A programmed temperature gradient is employed to ensure effective separation of the compound from any impurities. For instance, an initial oven temperature of 150°C may be held, then ramped up to 200°C, and finally to 240°C to elute all components. ijrpc.com The method's validity is established by demonstrating its specificity, linearity, precision, and accuracy. The linearity of the method has been confirmed over a specific concentration range, as detailed in the table below. ijrpc.com
Table 1: Linearity of Gas Chromatography Method for this compound
| Parameter | Value |
|---|---|
| Concentration Range | 50-150 µg/ml |
| Correlation Coefficient (r) | 0.9997 |
Data derived from a study on the development and validation of a gas chromatographic method for estimating iso-amyl-2-cyanoacrylate. ijrpc.com
Microbiological Research Methodologies Applied to Material Studies
The antimicrobial properties of this compound are a key area of investigation, particularly for its use in medical applications like wound closure. healthiummedtech.com
The zone of inhibition assay is a standard in vitro method to evaluate the antibacterial activity of a substance. In this technique, a sample of this compound is applied to a sterile filter paper disc, which is then placed on an agar plate previously inoculated with a specific bacterium. The plate is incubated under conditions suitable for bacterial growth. If the compound has antibacterial properties, it will diffuse into the agar and prevent the growth of bacteria in a circular area around the disc. The diameter of this "zone of inhibition" is then measured in millimeters. mums.ac.irmums.ac.ir
Studies have shown that this compound possesses potent inhibitory effects against various oral pathogens. The antibacterial efficacy is notably greater against Gram-positive bacteria compared to Gram-negative bacteria. mums.ac.irmums.ac.ir This is attributed to the interaction between the electronegative charge on the cyanoacrylate monomer and the positively charged carbohydrate capsule of Gram-positive organisms. mums.ac.irresearchgate.net
Table 2: Zone of Inhibition Diameters for this compound Against Oral Pathogens
| Microorganism | Type | Mean Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 22 |
| Lactobacillus amylovorus | Gram-positive | 18 |
| Aggregatibacter actinomycetemcomitans | Gram-negative | 12 |
| Porphyromonas gingivalis | Gram-negative | 10 |
| Tanerella forsythia | Gram-negative | 8 |
Data from an in-vitro evaluation of the antibacterial potential of cyanoacrylate tissue adhesives. mums.ac.ir
To determine whether the observed antibacterial effect is bactericidal (kills bacteria) or merely bacteriostatic (inhibits growth), further testing is required. A common method involves collecting samples from within the clear zone of inhibition and attempting to re-culture them on fresh bacterial culture plates. mums.ac.irnih.gov If no bacterial growth occurs on the new plates, the compound is considered to have bactericidal activity. nih.gov
Research has demonstrated that this compound exhibits potent bactericidal activity, which was found to be more pronounced than a blend of n-butyl and 2-octyl cyanoacrylates. mums.ac.irmums.ac.ir Its bactericidal efficacy ranged from 0% to 100% against the tested organisms, with the highest activity observed against P. gingivalis and T. forsythia. mums.ac.ir
Histological Evaluation of Material-Tissue Interfaces
Understanding the interaction between this compound and biological tissues is critical for its use as a medical tissue adhesive. Histological evaluation, which involves the microscopic examination of tissue samples, provides insight into the biocompatibility and healing response at the material-tissue interface. ijlbpr.com
In comparative studies evaluating intraoral wound closure, surgical sites closed with this compound were compared to those closed with traditional silk sutures. Tissue biopsies were taken from the wound sites at various time points (e.g., on the seventh postoperative day) and prepared for histological assessment. ijlbpr.comresearchgate.net The analysis focuses on key indicators of tissue response, including:
Inflammatory Cell Infiltration: The presence and density of inflammatory cells (such as neutrophils and lymphocytes) indicate the level of tissue reaction to the material.
Vascularity: The formation of new blood vessels (neovascularization) is a crucial component of the wound healing process.
Fibrocellular Connective Tissue: The density and organization of fibroblasts and collagen fibers reveal the progress of tissue repair and scar formation. ijlbpr.com
Q & A
Q. What are the recommended laboratory handling protocols for isoamyl 2-cyanoacrylate to ensure researcher safety?
Methodological Answer:
- Ventilation & PPE : Use fume hoods for synthesis and handling. Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability risks (H226 classification in analogous cyanoacrylates) .
- Storage : Store in airtight containers at ≤25°C, away from oxidizing agents and moisture. Monitor vapor concentrations using portable gas detectors .
- Emergency Protocols : Immediate skin/eye exposure requires flushing with water for 15 minutes; contaminated clothing must be removed and professionally decontaminated .
Q. What spectroscopic methods are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- FT-IR : Identify cyano (C≡N) stretches at ~2250 cm⁻¹ and ester carbonyl (C=O) at ~1740 cm⁻¹. Compare against NIST reference spectra for validation .
- NMR : Use H NMR to resolve isoamyl chain protons (δ 0.8–1.6 ppm) and acrylate vinyl protons (δ 5.8–6.4 ppm). C NMR confirms ester carbonyl at ~165 ppm .
- GC-MS : Quantify purity and detect volatile byproducts (e.g., unreacted monomers) using helium carrier gas and electron ionization .
Advanced Research Questions
Q. How can factorial design optimize the synthesis parameters of this compound?
Methodological Answer:
- Variable Selection : Key factors include reaction temperature (40–80°C), catalyst concentration (0.1–1.0 mol%), and monomer-to-alcohol molar ratio (1:1–1:3) .
- Design Matrix : Use a 2³ full factorial design to evaluate main effects and interactions. Replicate center points to assess curvature .
- Response Variables : Monitor yield (gravimetric analysis), viscosity (Brookfield viscometer), and residual monomer content (GC-MS).
Q. How can researchers resolve contradictions in reported polymerization kinetics of this compound?
Methodological Answer:
- Theoretical Alignment : Link discrepancies to competing mechanisms (anionic vs. radical polymerization) by varying initiators (e.g., water content, nucleophiles) and monitoring via real-time FT-IR .
- Cross-Validation : Compare kinetic data from differential scanning calorimetry (DSC) and gel permeation chromatography (GPC) to reconcile molecular weight distributions with exothermic profiles .
- Controlled Variables : Standardize humidity (≤5% RH) and solvent polarity (e.g., dichloromethane vs. THF) to isolate environmental effects .
Q. What theoretical frameworks guide the study of this compound’s adhesion mechanisms in biomedical applications?
Methodological Answer:
- Surface Energy Theory : Measure contact angles on substrates (e.g., skin, polymers) to correlate wettability with bond strength .
- Fracture Mechanics : Apply Griffith’s criterion to quantify adhesive toughness via lap-shear testing under controlled humidity .
- Molecular Dynamics (MD) : Simulate monomer-substrate interactions using COMSOL Multiphysics to predict curing kinetics and stress distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
